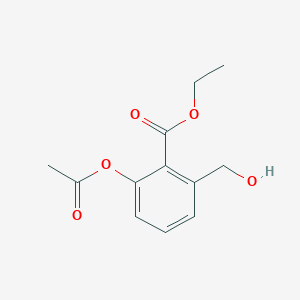

2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-acetyloxy-6-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-16-12(15)11-9(7-13)5-4-6-10(11)17-8(2)14/h4-6,13H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYKEUPSAVLVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC(=O)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection and Temperature Effects

Polar aprotic solvents like DMF and DCM enhance reaction rates in bromination and coupling steps. However, methanol and ethanol are preferred for saponification and transesterification due to their nucleophilicity. Elevated temperatures (60–80°C) improve bromination kinetics but risk side reactions in acid-sensitive intermediates.

Chemical Reactions Analysis

Hydrolysis of 2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester

Hydrolysis of esters is a common reaction in organic chemistry, often catalyzed by enzymes or acids/bases. For this compound, hydrolysis would involve the cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.

Mechanism of Hydrolysis:

-

Base-Catalyzed Hydrolysis : Involves a nucleophilic attack by hydroxide ions on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then decomposes to yield the carboxylate ion and alcohol .

-

Acid-Catalyzed Hydrolysis : Involves protonation of the ester oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water .

Biological Activity:

-

Anti-inflammatory Properties : Preliminary studies indicate that this compound may interact with enzymes involved in inflammatory pathways, though detailed mechanisms remain to be elucidated.

-

Analgesic Properties : The structural features of the compound may contribute to its analgesic effects, potentially through interactions with pain-related receptors or pathways.

Comparison Table:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Salicylic Acid | C7H6O3 | Only one hydroxyl group |

| Ethyl Salicylate | C9H10O3 | Lacks acetoxy and hydroxymethyl groups |

| 2-Hydroxybenzoic Acid Ethyl Ester | C9H10O3 | Similar structure but without additional substituents |

| 2-Acetoxybenzoic Acid Ethyl Ester | C11H12O4 | Contains an acetoxy group but fewer hydroxymethyl functionalities |

Scientific Research Applications

Pharmaceutical Applications

2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester has garnered attention for its potential therapeutic applications:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. Its structural characteristics allow it to interact with enzymes involved in inflammatory pathways, making it a candidate for further pharmacological studies aimed at developing anti-inflammatory drugs.

- Analgesic Effects : Alongside anti-inflammatory properties, there is evidence indicating potential analgesic effects, which could be beneficial in pain management therapies.

- Precursor for Drug Development : The compound serves as a useful precursor in the synthesis of more complex pharmaceutical agents, particularly those targeting inflammatory diseases.

Case Studies and Research Findings

While comprehensive pharmacological studies are still required to confirm the therapeutic effects of this compound, initial findings indicate promising avenues for research:

- Inflammatory Pathways : Interaction studies have shown that this compound may bind to key enzymes involved in inflammation, suggesting a mechanism through which it could exert its effects.

- Biological Activity Screening : Ongoing research aims to evaluate its efficacy against various biological targets, including those related to pain and inflammation.

Mechanism of Action

The mechanism of action of 2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain. The acetoxy and hydroxymethyl groups play crucial roles in its binding affinity and specificity towards these enzymes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester with key analogs:

Physicochemical Properties

- Polarity and Solubility: The acetoxy and hydroxymethyl groups in the target compound enhance polarity compared to simpler esters like ethyl 2-methoxybenzoate (logP ≈ 2.8 for similar compounds ). However, its solubility in organic solvents (e.g., ethanol, ethyl acetate) is likely comparable to other benzoic acid esters. Myristic acid ethyl ester (C16H32O2) exhibits strong hydrophobicity (logP > 6) due to its long alkyl chain, contrasting sharply with the polar substituents of the target compound .

Thermal Stability :

Research Findings and Key Differences

Bioactivity :

Stability in Electrochemical Systems :

Contradictions :

- While ethyl esters generally improve drug bioavailability, excessive hydrophobicity (e.g., myristic acid ethyl ester) limits their applicability in aqueous biological systems .

Biological Activity

2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.24 g/mol. The synthesis typically involves the esterification of 2-hydroxy-6-hydroxymethyl-benzoic acid with ethanol, followed by acetylation using acetic anhydride in the presence of a base such as pyridine. This multi-step synthesis allows for the incorporation of various functional groups, enhancing its versatility in organic chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

The biological activity of this compound is primarily attributed to its interaction with COX enzymes. The acetoxy and hydroxymethyl groups enhance its binding affinity to these enzymes, potentially leading to significant reductions in inflammation and pain.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Salicylic Acid | C₇H₆O₃ | Contains only one hydroxyl group |

| Ethyl Salicylate | C₉H₁₀O₃ | Lacks the acetoxy and hydroxymethyl groups |

| 2-Hydroxybenzoic Acid Ethyl Ester | C₉H₁₀O₃ | Similar structure but without additional substituents |

| 2-Acetoxybenzoic Acid Ethyl Ester | C₉H₁₀O₄ | Contains an acetoxy group but fewer hydroxymethyl functionalities |

The uniqueness of this compound lies in its combination of both acetoxy and hydroxymethyl groups, which may enhance its biological activity compared to simpler derivatives like salicylic acid or ethyl salicylate.

Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. The observed effects were comparable to those produced by standard NSAIDs, indicating its potential therapeutic applications in treating inflammatory conditions.

Antimicrobial Potential Investigation

In vitro assays were performed to evaluate the antimicrobial activity of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using a microbroth dilution method. The results indicated that the compound exhibited moderate antimicrobial activity, warranting further exploration into its efficacy against specific pathogens .

Q & A

Q. What are the standard synthetic routes for preparing 2-acetoxy-6-hydroxymethyl-benzoic acid ethyl ester?

- Methodological Answer : The compound can be synthesized via sequential esterification and functionalization. A typical approach involves:

Esterification : React salicylic acid derivatives with ethanol using concentrated sulfuric acid as a catalyst .

Acetylation : Protect the hydroxyl group using acetic anhydride under acidic or basic conditions.

Hydroxymethylation : Introduce the hydroxymethyl group via electrophilic substitution or reduction (e.g., LiAlH₄ or NaBH₄ for selective reduction of carbonyl groups) .

Key Considerations :

- Monitor reaction progress using TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify ester carbonyl signals (~165-175 ppm in ¹³C NMR) and hydroxymethyl protons (δ 4.0-4.5 ppm in ¹H NMR).

- IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and hydroxyl O-H bands (~3400 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., ESI-MS for accurate mass) and fragmentation patterns .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of ester or acetoxy groups .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation (use amber vials).

- pH Sensitivity : Avoid prolonged exposure to strong acids/bases to prevent ester cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid or enzymatic catalysts) for milder esterification .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) for hydroxymethylation to enhance solubility.

- Temperature Control : Optimize reflux temperatures (e.g., 80–100°C for esterification vs. 0–25°C for acetylation) .

Example Optimization Table :

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Esterification | H₂SO₄ (0.1 M) | Ethanol | 80 | 75–85 |

| Acetylation | Ac₂O/Pyridine | DCM | 0–25 | 90–95 |

Q. What challenges arise in regioselective functionalization of the benzene ring?

- Methodological Answer :

- Directing Groups : The acetoxy group acts as a meta-director, while the hydroxymethyl group may ortho/para-direct. Use protecting groups (e.g., silylation of -OH) to control substitution sites .

- Competitive Reactions : Mitigate side reactions (e.g., over-oxidation) by using selective reagents (e.g., BBr₃ for demethylation without ester cleavage) .

Q. How can degradation products be analyzed under hydrolytic conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH at 37°C for 24 hours.

- Analytical Tools :

- HPLC-DAD : Monitor degradation kinetics (C18 column, acetonitrile/water gradient).

- LC-MS/MS : Identify hydrolyzed products (e.g., benzoic acid derivatives) .

Q. What mechanistic insights exist for ester hydrolysis under varying pH?

- Methodological Answer :

- Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

- Basic Hydrolysis : Involves hydroxide ion attack, forming a tetrahedral intermediate.

- Kinetic Studies : Use pseudo-first-order kinetics to determine rate constants at pH 2–12 .

Q. What are potential applications in prodrug design or controlled-release systems?

- Methodological Answer :

- Prodrug Strategy : The ester groups can be hydrolyzed enzymatically (e.g., esterases) to release active moieties (e.g., anti-inflammatory agents) .

- Polymer Conjugation : Link the compound to PEG or PLGA for sustained release, characterized by in vitro dissolution assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.